1-AZOCANYL(5-BROMO-2-FURYL)METHANONE
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Overview
Description
1-AZOCANYL(5-BROMO-2-FURYL)METHANONE is a synthetic organic compound characterized by the presence of an azocane ring attached to a 5-bromo-2-furyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-AZOCANYL(5-BROMO-2-FURYL)METHANONE typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through a series of cyclization reactions starting from appropriate linear precursors.
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated furan is then coupled with the azocane ring through a methanone linkage using a suitable coupling reagent such as a Grignard reagent or organolithium compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-AZOCANYL(5-BROMO-2-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furyl derivatives.
Scientific Research Applications
1-AZOCANYL(5-BROMO-2-FURYL)METHANONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-AZOCANYL(5-BROMO-2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Inducing Oxidative Stress: Leading to cell death or other physiological responses.
Comparison with Similar Compounds
1-AZOCANYL(5-BROMO-2-FURYL)METHANONE can be compared with other similar compounds, such as:
1-AZOCANYL(5-BROMO-2-THIENYL)METHANONE: Similar structure but with a thienyl group instead of a furyl group.
1-AZOCANYL(5-CHLORO-2-FURYL)METHANONE: Similar structure but with a chlorine atom instead of bromine.
1-AZOCANYL(5-METHYL-2-FURYL)METHANONE: Similar structure but with a methyl group instead of bromine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
azocan-1-yl-(5-bromofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-7-6-10(16-11)12(15)14-8-4-2-1-3-5-9-14/h6-7H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCKQHNAGNZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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